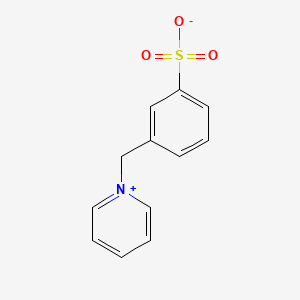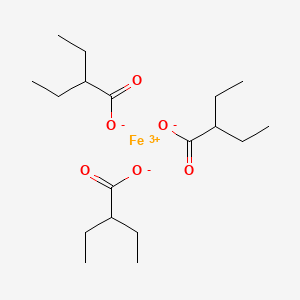
Iron tris(2-ethylbutyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron tris(2-ethylbutyrate) is a coordination compound where iron is complexed with three 2-ethylbutyrate ligands. This compound is known for its applications in various fields, including catalysis and materials science. The molecular formula of iron tris(2-ethylbutyrate) is C18H33FeO6, and it has a molecular weight of 401.30 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron tris(2-ethylbutyrate) can be synthesized through the reaction of iron(III) chloride with 2-ethylbutyric acid in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
FeCl3+3C6H12O2→Fe(C6H12O2)3+3HCl
The reaction mixture is usually heated under reflux conditions to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of iron tris(2-ethylbutyrate) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and advanced filtration techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Iron tris(2-ethylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide and other by-products.
Reduction: It can be reduced to iron(II) complexes under specific conditions.
Substitution: The 2-ethylbutyrate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines.
Major Products Formed
Oxidation: Iron(III) oxide and organic by-products.
Reduction: Iron(II) complexes and hydrogen gas.
Substitution: New iron complexes with different ligands.
Scientific Research Applications
Iron tris(2-ethylbutyrate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its role in biological systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of iron tris(2-ethylbutyrate) involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The 2-ethylbutyrate ligands stabilize the iron center and influence its reactivity. The compound can interact with various molecular targets, including enzymes and other metal complexes, through coordination and redox mechanisms .
Comparison with Similar Compounds
Similar Compounds
Iron tris(acetylacetonate): Another iron(III) complex with acetylacetonate ligands.
Iron tris(benzoylacetonate): An iron(III) complex with benzoylacetonate ligands.
Iron tris(dipivaloylmethanate): An iron(III) complex with dipivaloylmethanate ligands.
Uniqueness
Iron tris(2-ethylbutyrate) is unique due to the specific properties imparted by the 2-ethylbutyrate ligands. These ligands provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. Compared to other similar compounds, iron tris(2-ethylbutyrate) may exhibit different solubility, volatility, and catalytic properties .
Properties
CAS No. |
82807-83-8 |
|---|---|
Molecular Formula |
C18H33FeO6 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-ethylbutanoate;iron(3+) |
InChI |
InChI=1S/3C6H12O2.Fe/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChI Key |
PLNMRWMBKXZPLJ-UHFFFAOYSA-K |
Canonical SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


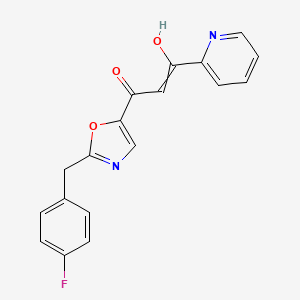


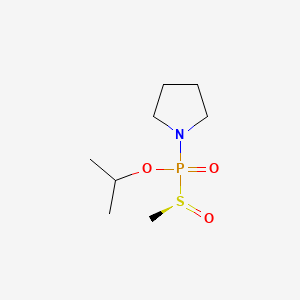
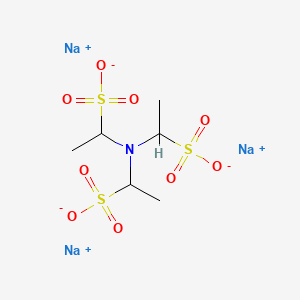
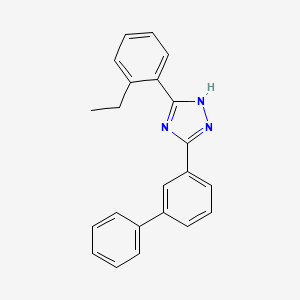
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
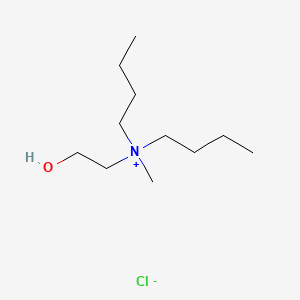
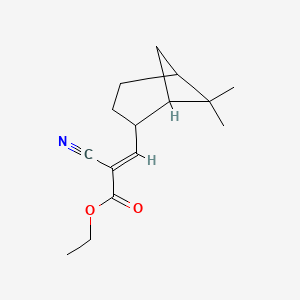
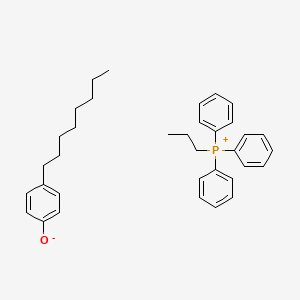
![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)

